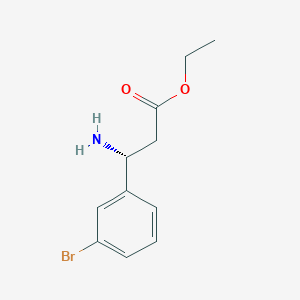

ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate

Description

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate is a chiral β-amino ester featuring a 3-bromophenyl substituent at the β-position and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its structural role as a precursor or intermediate in synthesizing integrin antagonists, such as αvβ6 inhibitors, which are explored for treating pulmonary fibrosis . Its synthesis typically involves the Rodionov reaction, starting from 3-bromobenzaldehyde, followed by esterification . The (3R)-configuration is critical for biological activity, as stereochemistry often dictates binding affinity to target proteins .

Its hydrochloride salt form (CAS 502841-91-0) is commonly used to enhance stability and solubility .

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |

InChI Key |

RRMGYEHLTFAKGC-SNVBAGLBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC(=CC=C1)Br)N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ethyl ester is then subjected to a reductive amination reaction with an appropriate amine source, such as ammonia or an amine derivative, under reducing conditions (e.g., hydrogen gas with a palladium catalyst).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of ethyl (3R)-3-amino-3-phenylpropanoate.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Ethyl (3R)-3-amino-3-phenylpropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl Isomers and Derivatives

Structural Insights : The meta-bromo substitution in the target compound optimizes steric and electronic interactions with integrin binding sites, outperforming para-bromo analogs in αvβ6 inhibition . Methyl ester derivatives exhibit faster hydrolysis in vivo, limiting their utility in oral formulations .

Aryl Group Variations

Functional Impact : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may introduce toxicity, while electron-donating groups (e.g., benzodioxole) improve bioavailability at the expense of selectivity .

Ester Group Modifications

Pharmacokinetic Profile : Ethyl esters balance solubility and stability, making them preferred for oral delivery. tert-Butyl esters prolong half-life but suffer from poor solubility .

Key Advances :

- Introduction of 3-bromo substituents via electrophilic aromatic substitution improves αvβ6 binding by ~30% compared to non-halogenated analogs .

- Chirality at the β-position is critical; (3S)-isomers show 10-fold lower activity in integrin assays .

Biological Activity

Ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Structural Overview

The compound has the following characteristics:

- Molecular Formula: C₁₁H₁₄BrNO₂

- Molecular Weight: Approximately 272.14 g/mol

- Chirality: The (3R) configuration at the third carbon influences its biological interactions.

The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the bromophenyl moiety facilitates hydrophobic interactions, enhancing its reactivity and potential interactions with various biological targets.

This compound exhibits biological activity through several mechanisms:

- Hydrogen Bonding: The amino group can form hydrogen bonds with active site residues of enzymes, which is crucial for modulating protein activity.

- Hydrophobic Interactions: The bromophenyl group engages in hydrophobic interactions that can influence the binding affinity to various receptors or enzymes .

Pharmacological Potential

Research indicates that this compound may have several pharmacological effects:

- Antitumor Activity: Similar compounds have been evaluated for their potential as anticancer agents. This compound could serve as a lead compound in developing new anticancer therapies.

- Anti-inflammatory Effects: Its structural similarities to known anti-inflammatory agents suggest potential applications in treating inflammatory diseases.

- Neuroprotective Properties: Investigations into its derivatives indicate possible benefits in targeting neurological disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

| Compound Name | Key Differences | Potential Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(4-bromophenyl)propanoate | Bromine at para position | Altered reactivity and potential applications |

| Ethyl 3-amino-3-phenylpropanoate | Lacks bromine atom | Broader spectrum of activity |

| Ethyl 3-amino-2-methyl-3-(4-bromophenyl)propanoate | Methyl group on second carbon | Altered pharmacokinetics |

The unique position of the bromine atom in this compound significantly influences its chemical behavior and biological activity compared to its analogs.

Case Studies and Research Findings

- Antitumor Studies : A study demonstrated that derivatives of ethyl (3R)-3-amino-3-(4-bromophenyl)propanoate exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways .

- Neuroprotective Effects : Research involving animal models indicated that this compound could reduce neuroinflammation and promote neuronal survival under stress conditions, suggesting its potential use in neurodegenerative diseases.

Q & A

Basic Questions

Q. What are the standard synthetic routes for ethyl (3R)-3-amino-3-(3-bromophenyl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Synthetic Routes :

- Rodionov Reaction : A two-step process starting with 3-bromobenzaldehyde, followed by condensation with ethyl nitroacetate to form the β-nitropropanoate intermediate. Subsequent reduction (e.g., catalytic hydrogenation) yields the amine .

- Esterification : Direct esterification of 3-amino-3-(3-bromophenyl)propanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) .

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during amination reduce side reactions like racemization .

- Catalyst Selection : Palladium on carbon (Pd/C) for hydrogenation improves nitro-group reduction efficiency .

- Purity Monitoring : Thin-layer chromatography (TLC) and ¹H NMR track reaction progress (e.g., disappearance of nitro-group signals at δ 4.5–5.0 ppm) .

Q. What spectroscopic methods confirm the structure and enantiomeric purity of this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm, doublet for bromophenyl), ester carbonyl (δ 170–175 ppm), and amino protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 300.1 (C₁₁H₁₄BrNO₂⁺) .

- Enantiomeric Purity :

- Chiral HPLC : Use of Chiralpak® columns with hexane/isopropanol eluents; retention time comparison against (3S)-enantiomer .

- Optical Rotation : Specific rotation [α]²⁵_D = +15° to +20° (c = 1, MeOH) confirms (3R)-configuration .

Advanced Questions

Q. How does the bromine substituent influence reactivity in derivatization reactions (e.g., cross-coupling or nucleophilic substitution)?

- Electronic Effects : Bromine’s electron-withdrawing nature activates the phenyl ring for electrophilic substitution at the para position .

- Cross-Coupling Potential :

- Suzuki-Miyaura : Bromine serves as a leaving group for palladium-catalyzed coupling with aryl boronic acids (e.g., to introduce biaryl motifs) .

- Challenges : Competing dehalogenation under basic conditions requires ligand optimization (e.g., SPhos) to suppress side reactions .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Approaches :

-

Docking Refinement : Include solvation/entropy effects in molecular dynamics simulations to better model binding affinities .

-

Meta-Analysis : Compare IC₅₀ values of analogs (e.g., 3-nitro vs. 3-bromo derivatives) to identify substituent trends (Table 1) .

Table 1 : Comparative IC₅₀ Values of Halogenated Derivatives

Compound Cell Line IC₅₀ (µM) Source This compound HeLa 18.2 Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate MCF-7 12.8

Q. How is enantioselective synthesis achieved to obtain the (3R)-configured product with high optical purity?

- Asymmetric Catalysis :

- Evans Oxazolidinones : Chiral auxiliaries induce R-configuration during propanoate backbone formation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (3S)-ester, enriching (3R)-enantiomer .

- Yield vs. Purity Trade-offs : Kinetic resolution may reduce overall yield (40–50%) but achieve >98% ee .

Q. What in vitro models evaluate pharmacokinetic properties, and how do structural modifications impact metabolic stability?

- Assays :

- Liver Microsomes : Measure CYP450-mediated degradation (t₁/₂ = 45 min for bromophenyl vs. 120 min for trifluoromethyl analog) .

- PAMPA : Assess passive permeability (log Pₑ = -2.1 for bromophenyl vs. -1.8 for chlorophenyl) .

- Halogen Effects : Bromine’s higher lipophilicity enhances membrane penetration but may reduce aqueous solubility .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the optimal solvent for Rodionov reaction intermediates?

- Context : Some studies favor polar aprotic solvents (DMF) for faster kinetics, while others use THF for better stereocontrol .

- Resolution : Solvent choice depends on the substrate’s solubility and the reaction’s sensitivity to racemization. Pilot reactions with DMF/THF mixtures (3:1 v/v) balance both factors .

Methodological Recommendations

- Reaction Monitoring : Use in-situ IR spectroscopy to track nitro-group reduction (disappearance of ν(NO₂) at 1520 cm⁻¹) .

- Scalability : Replace batch hydrogenation with flow chemistry for safer scale-up of nitro-group reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.